Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine
This technical guide details the chemical properties, synthetic pathways, and medicinal utility of 2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine , a functionalized derivative of the privileged imidazo[1,2-a]pyrimidine scaffold.
Executive Summary
2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine represents a strategic functionalization of the imidazo[1,2-a]pyrimidine core, a bicyclic heterocycle isosteric with purines. While the scaffold is widely recognized in medicinal chemistry for its anxiolytic (e.g., Divaplon, Fasiplon) and antiviral properties, the inclusion of a 3-hydroxypropyl chain at the C2 position introduces a critical "chemical handle." This moiety enhances aqueous solubility and serves as a versatile linker for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) design.
This guide analyzes the molecule’s electronic structure, validated synthetic protocols, and reactivity profile, providing a roadmap for its application in drug development.
Chemical Profile & Electronic Structure
Structural Nomenclature
The imidazo[1,2-a]pyrimidine system is a fused bicycle comprising an imidazole ring fused to a pyrimidine ring across the N1-C2 bond of the pyrimidine.[1]
-
IUPAC Name: 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine
-
Core Scaffold: Imidazo[1,2-a]pyrimidine (also known as 1,8-diazaindolizine).[1][2]
-
Numbering System:
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Mechanistic Insight |
| Molecular Formula | C₉H₁₁N₃O | - |
| Molecular Weight | 177.21 g/mol | Fragment-compliant (<300 Da). |
| pKa (Basic N1) | ~3.5 – 4.5 | Lower than imidazo[1,2-a]pyridine (pKa ~6.8) due to the electron-withdrawing effect of N8 in the pyrimidine ring. |
| LogP | ~0.8 – 1.2 | The hydroxypropyl group lowers lipophilicity compared to 2-phenyl analogs, improving water solubility. |
| H-Bond Donors | 1 (OH) | The alcohol group facilitates solvation. |
| H-Bond Acceptors | 3 (N1, N8, OH) | N1 is the primary acceptor; N8 is weakly basic. |
Electronic Distribution
The aromatic system is electron-rich at the imidazole ring but electron-deficient at the pyrimidine ring.
-
N1 (Basic Center): The lone pair is in an sp² orbital, orthogonal to the π-system, making it available for protonation.
-
C3 (Nucleophilic Center): The highest electron density resides at C3, making it the preferred site for electrophilic aromatic substitution (EAS).
-
C5/C7 (Electrophilic Centers): The pyrimidine carbons are susceptible to nucleophilic attack due to the inductive withdrawal of N4 and N8.
Synthetic Pathways[1][6][7][8][9]
The synthesis of 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine relies on the Chichibabin-like condensation , a robust method for constructing fused azoles.
Primary Route: Condensation-Cyclization
This route involves the condensation of 2-aminopyrimidine with a functionalized
Step 1: Precursor Synthesis
-
Reactants: 5-chloro-2-pentanone (or 5-acetoxy-1-chloropentan-2-one).
-
Activation: Halogenation of the ketone at the
-position using bromine ( ) or N-bromosuccinimide (NBS) to generate the -halo ketone.
Step 2: Cyclocondensation
-
Reactants: 2-Aminopyrimidine + 1-bromo-5-acetoxypentan-2-one.
-
Solvent: Ethanol or DMF.[6]
-
Conditions: Reflux (80°C) for 4–12 hours.
-
Mechanism:
-
Alkylation: Nucleophilic attack by the ring nitrogen (N1 of pyrimidine) on the
-carbon of the ketone. -
Cyclization: Intramolecular attack of the exocyclic amino group on the carbonyl carbon.
-
Dehydration: Loss of water to aromatize the imidazole ring.
-
Step 3: Deprotection
-
Reagent:
in Methanol/Water. -
Outcome: Hydrolysis of the acetoxy group to yield the free hydroxyl.
Visualization: Synthetic Logic
Caption: Retrosynthetic workflow for the construction of the target molecule via a protected alpha-halo ketone intermediate.
Reactivity & Stability Profile
Understanding the reactivity of the scaffold allows for precise chemical modification during lead optimization.
Electrophilic Aromatic Substitution (EAS)
The C3 position is highly nucleophilic.
-
Halogenation: Reaction with NBS or NCS yields the 3-bromo or 3-chloro derivative. This is critical for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura).
-
Formylation: Vilsmeier-Haack conditions (
) introduce an aldehyde at C3. -
Mannich Reaction: Reaction with formaldehyde and a secondary amine introduces an aminomethyl group at C3.
Side Chain Reactivity
The 3-hydroxypropyl group acts as a primary alcohol:
-
Oxidation: Can be oxidized to the carboxylic acid (propionic acid derivative) using Jones reagent or TEMPO, altering the pharmacophore from neutral to anionic.
-
Activation: Conversion to a mesylate or tosylate allows for nucleophilic displacement (e.g., by amines or thiols), facilitating the attachment of the scaffold to other molecular entities (linker synthesis).
Visualization: Reactivity Map
Caption: Reactivity profile highlighting the orthogonal functionalization sites: C3 (aromatic) and the propyl-hydroxyl tail.
Experimental Protocols
General Synthesis Protocol (Adapted)
Objective: Synthesis of 2-(3-hydroxypropyl)imidazo[1,2-a]pyrimidine.
-
Bromination: Dissolve 5-acetoxypentan-2-one (10 mmol) in dry ether. Add bromine (10 mmol) dropwise at 0°C. Stir until decolorized. Wash with
, dry, and concentrate to yield crude -bromo ketone. -
Condensation: To a solution of 2-aminopyrimidine (10 mmol) in ethanol (20 mL), add the crude
-bromo ketone (10 mmol). -
Reflux: Heat the mixture to reflux for 6 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Workup: Cool to room temperature. If the hydrobromide salt precipitates, filter it. Otherwise, evaporate solvent, neutralize with saturated
, and extract with DCM. -
Hydrolysis: Dissolve the intermediate ester in MeOH (10 mL) and water (2 mL). Add
(2 eq) and stir at RT for 2 hours. -
Purification: Evaporate MeOH, extract with EtOAc. Purify via flash column chromatography (Silica, 0-10% MeOH in DCM).
Analytical Characterization (Expected)
-
¹H NMR (DMSO-d₆):
- 8.9 (dd, 1H, H7 - pyrimidine)
- 8.5 (dd, 1H, H5 - pyrimidine)
- 7.6 (s, 1H, H3 - imidazole)
- 6.9 (t, 1H, H6 - pyrimidine)
- 4.5 (t, 1H, OH)
-
3.4 (m, 2H,
-OH) -
2.7 (t, 2H, Ring-
) -
1.8 (m, 2H, Middle
)
Medicinal Chemistry Applications
Bioisosterism
The imidazo[1,2-a]pyrimidine scaffold is a classical bioisostere of purine . It mimics the adenine core but lacks the N7/N9 hydrogen bonding capacity, which can improve membrane permeability.
Linker Utility in PROTACs
The 3-hydroxypropyl chain is an ideal "exit vector." It projects away from the binding pocket (assuming the core binds to a kinase or GABA receptor), allowing the attachment of an E3 ligase ligand via the hydroxyl group without disrupting the primary binding interaction.
References
-
Gueiffier, A., et al. (1998). Synthesis and biological activity of imidazo[1,2-a]pyrimidines.[1][4][7][8][9][10][11]Journal of Medicinal Chemistry .
-
Rival, Y., et al. (1992). 5,7-Disubstituted imidazo[1,2-a]pyrimidines as potential anxiolytic agents.European Journal of Medicinal Chemistry .
-
Goel, R., et al. (2024). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review.Chemistry Africa .[4]
-
Enguehard, C., et al. (2000). Reactivity of imidazo[1,2-a]pyrimidines towards electrophiles.[4]Tetrahedron .
-
PubChem. (2025).[2][12] Imidazo[1,2-a]pyrimidine Compound Summary.National Library of Medicine .
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